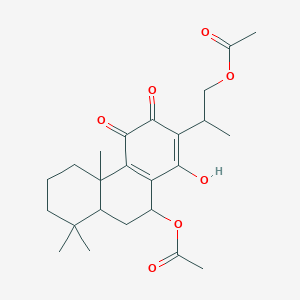
16-Acetoxy-7-O-acetylhormine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Acetoxy-7-O-acetylhormine is a naturally occurring compound isolated from the leaves of Rabdosia lophanthoides var. gerardiana . It belongs to the class of abietane quinones and has a molecular formula of C24H32O7 with a molecular weight of 432.51 g/mol . This compound has garnered interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
16-Acetoxy-7-O-acetylhormine is typically isolated from natural sources, specifically from the leaves of Rabdosia lophanthoides var. gerardiana . The extraction process involves solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified using chromatographic techniques to obtain a high-purity product.
Análisis De Reacciones Químicas
16-Acetoxy-7-O-acetylhormine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where acetoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are quinone and hydroquinone derivatives, which have distinct biological activities .
Aplicaciones Científicas De Investigación
16-Acetoxy-7-O-acetylhormine has several scientific research applications:
Biology: The compound has shown potential in inhibiting the proliferation of EGFR wild-type non-small cell lung cancer cells. It affects cell morphology, migration, and colony formation, making it a valuable tool in cancer research.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 16-Acetoxy-7-O-acetylhormine involves the inhibition of the EGFR signaling pathway . It inhibits the phosphorylation of EGFR and downstream signaling proteins like ERK, which are crucial for cell proliferation and survival. Additionally, it promotes apoptosis by regulating the expression of apoptosis-related proteins such as Bcl-2 and Bax . This dual action of inhibiting cell proliferation and inducing apoptosis makes it a promising compound for cancer therapy.
Comparación Con Compuestos Similares
16-Acetoxy-7-O-acetylhormine can be compared with other abietane quinones such as:
Oridonin: Another abietane diterpenoid with similar anti-cancer properties.
Rosmarinic acid: Known for its antioxidant and anti-inflammatory activities.
Carnosic acid: Exhibits antioxidant and anti-cancer properties.
What sets this compound apart is its specific inhibition of EGFR wild-type non-small cell lung cancer cells, which is not commonly observed in other similar compounds .
Propiedades
IUPAC Name |
2-(10-acetyloxy-1-hydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-12(11-30-13(2)25)17-20(27)18-15(31-14(3)26)10-16-23(4,5)8-7-9-24(16,6)19(18)22(29)21(17)28/h12,15-16,27H,7-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCAYMPTUWTOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC(=O)C)(C)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
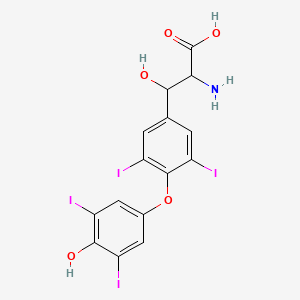
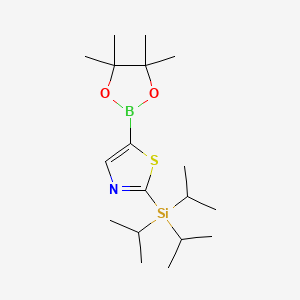
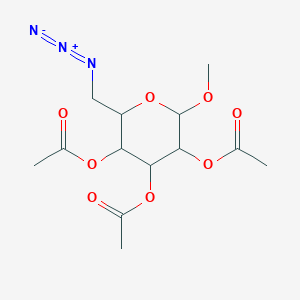
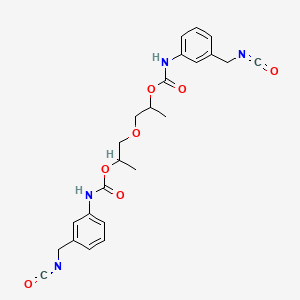
![[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B12325066.png)
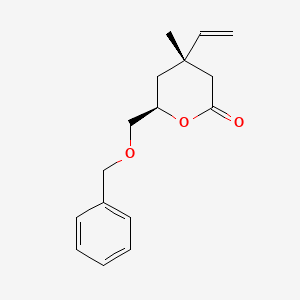
![Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride](/img/structure/B12325076.png)


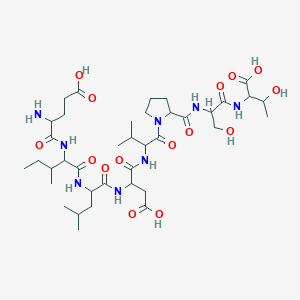
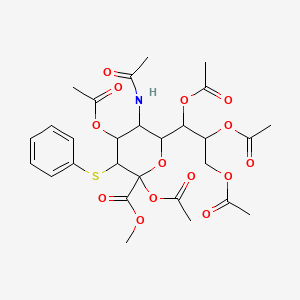
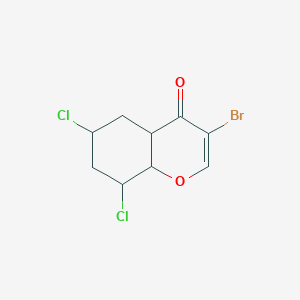
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12325117.png)
![Methyl 3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate](/img/structure/B12325123.png)
